(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium

Catalog No.
S532935
CAS No.
541-15-1
M.F
C7H16NO3+
M. Wt
162.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammoniu...

CAS Number

541-15-1

Product Name

(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium

Molecular Formula

C7H16NO3+

Molecular Weight

162.21 g/mol

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1/t6-/m1/s1

InChI Key

PHIQHXFUZVPYII-ZCFIWIBFSA-O

SMILES

Array

solubility

Readily soluble in water and hot alcohol. Practically insoluble in acetone, ether and benzene

Synonyms

Bicarnesine, Carnitine, L Carnitine, L-Carnitine, Levocarnitine, Vitamin BT

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)O

The exact mass of the compound Levocarnitine is 161.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2500 mg/mlreadily soluble in water and hot alcohol. practically insoluble in acetone, ether and benzenein water, 1.0x10+6 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds. It belongs to the ontological category of carnitine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foam boosting. However, this does not mean our product can be used or applied in the same or a similar way.

L-Carnitine (CAS 541-15-1), systematically known as (3-Carboxy-2-(R)-hydroxy-propyl)-trimethyl-ammonium inner salt, is a zwitterionic quaternary ammonium compound essential for the transport of long-chain fatty acids across the inner mitochondrial membrane via Carnitine Palmitoyltransferase 1 (CPT1). In its pure inner salt form, it is highly soluble in water (>2500 g/L at 20 °C) and extremely hygroscopic, often deliquescing upon exposure to ambient humidity. While its hygroscopicity presents handling challenges for solid dosage forms, this pure base form provides the highest mass fraction of active carnitine without counter-ion interference. Consequently, it serves as the strict material standard for high-concentration liquid formulations, parenteral nutrition, cell culture media supplementation, and as a primary synthetic precursor for esterified derivatives like Acetyl-L-Carnitine[1].

Substituting L-Carnitine inner salt with generic carnitine salts or racemic mixtures fundamentally alters formulation stability, biological efficacy, and synthetic utility. L-Carnitine Tartrate and Fumarate are engineered with counter-ions to reduce hygroscopicity for solid tableting, but this significantly reduces the active carnitine mass fraction and introduces organic acids that may be undesirable in sterile injectables or specific bioreactor media[1]. Furthermore, substitution with D,L-Carnitine (a racemic mixture) is biologically hazardous; D-Carnitine is not only inactive but acts as a competitive inhibitor of CPT1, actively depleting intracellular L-Carnitine and halting beta-oxidation [2]. Therefore, the pure L-enantiomer inner salt must be specifically procured when maximum aqueous solubility, absence of counter-ions, or an unencumbered hydroxyl group for downstream esterification is required.

Hygroscopicity and Solid-State Phase Stability

L-Carnitine inner salt is exceptionally hygroscopic and deliquescent, rapidly absorbing moisture and liquefying at relative humidities (RH) above 60%. In contrast, L-Carnitine L-Tartrate was specifically developed to resist moisture uptake, remaining a stable, free-flowing powder under standard ambient conditions. This dramatic difference in moisture affinity dictates procurement: the inner salt requires strict environmental controls and hermetic packaging, making it unsuitable for standard wet-granulation tableting without advanced microencapsulation, but ideal for rapid dissolution in aqueous systems [1].

Evidence DimensionMoisture uptake and deliquescence threshold
Target Compound DataL-Carnitine inner salt: Deliquesces and liquefies rapidly at >60% RH
Comparator Or BaselineL-Carnitine L-Tartrate: Remains a stable, non-hygroscopic crystalline powder at ≤60% RH
Quantified DifferenceQualitative phase shift (solid to liquid) in inner salt vs. stable solid in tartrate salt under identical humidity
ConditionsAmbient exposure at >60% Relative Humidity

Forces buyers to select the inner salt strictly for liquid/injectable formulations or controlled synthesis, while routing solid dosage requirements to the tartrate or fumarate salts.

Active Mass Fraction and Aqueous Solubility Limits

The pure L-Carnitine inner salt provides a 100% active carnitine mass fraction and exhibits extreme aqueous solubility, exceeding 2500 g/L at 20 °C. When compared to L-Carnitine L-Tartrate, which contains only ~68% active L-Carnitine by weight (due to the tartaric acid counter-ion) and has lower overall solubility, the inner salt allows for significantly higher concentration thresholds in liquid media. This makes the inner salt the only viable choice for ultra-high-concentration parenteral solutions, liquid ampoules, and high-density cell culture feeds where counter-ion accumulation must be avoided [1].

Evidence DimensionActive carnitine mass fraction and solubility
Target Compound DataL-Carnitine inner salt: 100% active mass fraction, solubility >2500 g/L
Comparator Or BaselineL-Carnitine L-Tartrate: ~68% active mass fraction, lower relative solubility
Quantified Difference32% higher active mass fraction per gram of raw material in the inner salt
ConditionsAqueous dissolution at 20 °C

Critical for formulating high-dose liquid nutritional supplements and sterile injectables without exceeding volume or osmolarity constraints.

Enantiomeric Specificity for CPT1 Activation

The biological function of carnitine relies entirely on the L-enantiomer's ability to bind Carnitine Palmitoyltransferase 1 (CPT1) and transport long-chain fatty acids into the mitochondria. D-Carnitine, the unnatural enantiomer, not only lacks this transport capability but acts as a competitive inhibitor. Procurement of L-Carnitine with >99% enantiomeric excess (ee) is mandatory, as the presence of D-Carnitine in racemic mixtures (D,L-Carnitine) actively depletes tissue L-Carnitine levels and induces secondary carnitine deficiency, rendering generic racemic substitutes biologically toxic [1].

Evidence DimensionCPT1 binding and biological activity
Target Compound DataL-Carnitine: Active substrate for CPT1, facilitates beta-oxidation
Comparator Or BaselineD-Carnitine: Competitive inhibitor, depletes intracellular L-Carnitine
Quantified DifferenceAbsolute binary difference in activity (agonist vs. competitive inhibitor)
ConditionsIn vivo mitochondrial fatty acid transport and CPT1 enzymatic assay

Mandates strict procurement specifications for >99% enantiomeric purity (L-form) to avoid the toxic inhibitory effects of the D-enantiomer.

Precursor Suitability for O-Esterification

L-Carnitine inner salt possesses a free secondary hydroxyl group at the C3 position, making it the required starting material for synthesizing high-value esterified derivatives like Acetyl-L-Carnitine (ALCAR) and Propionyl-L-Carnitine. Attempting to use carnitine salts (like tartrate or fumarate) as synthetic precursors introduces competing counter-ions that complicate the esterification process, reduce yield, and require additional purification steps. Therefore, the pure zwitterionic inner salt is the standard procurement choice for pharmaceutical API synthesis .

Evidence DimensionSynthetic yield and process efficiency for O-acetylation
Target Compound DataL-Carnitine inner salt: Direct esterification of the free hydroxyl group
Comparator Or BaselineL-Carnitine Tartrate: Counter-ion interference requires prior neutralization/removal
Quantified DifferenceElimination of de-salting and neutralization steps in the synthetic pathway
ConditionsIndustrial synthesis of Acetyl-L-Carnitine via acetic anhydride/acetyl chloride

Streamlines pharmaceutical manufacturing workflows by providing a direct, unencumbered substrate for esterification.

High-Concentration Liquid Nutritional Supplements and Parenteral Nutrition

Exploiting its >2500 g/L aqueous solubility and 100% active mass fraction, L-Carnitine inner salt is the optimal choice for liquid ampoules and intravenous formulations where tartrate or fumarate counter-ions would cause osmolarity or solubility issues [1].

Pharmaceutical Synthesis of Acetyl-L-Carnitine (ALCAR)

Serving as the primary precursor, the pure inner salt provides an unencumbered secondary hydroxyl group for direct O-esterification, avoiding the costly de-salting and neutralization steps required if carnitine salts were used as starting materials .

Mammalian Cell Culture Media Supplementation

Used to enhance beta-oxidation and reduce lipid accumulation in CHO cells and other biomanufacturing cell lines. The pure inner salt is preferred to avoid introducing tartaric or fumaric acid into tightly controlled, chemically defined bioreactor media[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White, crystalline, hygroscopic powder

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

162.11301837 Da

Monoisotopic Mass

162.11301837 Da

Heavy Atom Count

11

LogP

log Kow = -5.48 (est)

Appearance

Solid powder

Melting Point

197 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S7UI8SM58A

GHS Hazard Statements

Aggregated GHS information provided by 1537 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 137 of 1537 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1400 of 1537 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of primary systemic carnitine deficiency, a genetic impairment of normal biosynthesis or utilization of levocarnitine from dietary sources, or for the treatment of secondary carnitine deficiency resulting from an inborn error of metabolism such as glutaric aciduria II, methyl malonic aciduria, propionic acidemia, and medium chain fatty acylCoA dehydrogenase deficiency. Used therapeutically to stimulate gastric and pancreatic secretions and in the treatment of hyperlipoproteinemias. Parenteral levocarnitine is indicated for the prevention and treatment of carnitine deficiency in patients with end-stage renal disease.

Therapeutic Uses

Levocarnitine is indicated for treatment of primary systemic carnitine deficiency, a genetic impairment of normal biosynthesis or utilization of levocarnitine from dietary sources, or for the treatment of secondary carnitine deficiency resulting from an inborn error of metabolism. /Included in US product labeling/
Parenteral levocarnitine is indicated for the prevention and treatment of carnitine deficiency in patients with end-stage renal disease supported on hemodialysis. /Included in US product labeling/
Levocarnitine oral solution is used for the prevention and treatment of carnitine deficiency secondary to valproic acid toxicity. /NOT included in US product labeling/
L-Carnitine, acetyl-L-carnitine, and/or propionyl-L-carnitine may be used for replacement therapy to restore normal carnitine concn and/or a normal nonesterified-to-esterified carnitine ratio ... For primary and some secondary carnitine deficiencies ... L-carnitine is used for replacement therapy.
For more Therapeutic Uses (Complete) data for L-CARNITINE (29 total), please visit the HSDB record page.

Pharmacology

Levocarnitine is a carrier molecule in the transport of long chain fatty acids across the inner mitochondrial membrane. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations. Lack of carnitine can lead to liver, heart, and muscle problems. Carnitine deficiency is defined biochemically as abnormally low plasma concentrations of free carnitine, less than 20 µmol/L at one week post term and may be associated with low tissue and/or urine concentrations. Further, this condition may be associated with a plasma concentration ratio of acylcarnitine/levocarnitine greater than 0.4 or abnormally elevated concentrations of acylcarnitine in the urine. Only the L isomer of carnitine (sometimes called vitamin BT) affects lipid metabolism. The "vitamin BT" form actually contains D,L-carnitine, which competitively inhibits levocarnitine and can cause deficiency. Levocarnitine can be used therapeutically to stimulate gastric and pancreatic secretions and in the treatment of hyperlipoproteinemias.
Levocarnitine is an amino acid derivative. Levocarnitine facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain. (NCI04)

ATC Code

A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AA - Amino acids and derivatives
A16AA01 - Levocarnitine

Mechanism of Action

Levocarnitine can be synthesised within the body from the amino acids lysine or methionine. Vitamin C (ascorbic acid) is essential to the synthesis of carnitine. Levocarnitine is a carrier molecule in the transport of long chain fatty acids across the inner mitochondrial membrane. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations. Only the L isomer of carnitine (sometimes called vitamin BT) affects lipid metabolism. Levocarnitine is handled by several proteins in different pathways including carnitine transporters, carnitine translocases, carnitine acetyltransferases and carnitine palmitoyltransferases.
L-Carnitine is a peripheral antagonist of thyroid hormone action in some tissues. It inhibits thyroid hormone entry into cell nuclei. In a controlled clinical trial, L-carnitine was shown to reverse or prevent some symptoms of hyperthyroidism.
... Mortality and metabolic consequences of acute ammonium intoxication in mice are reduced by pharmacologic admin of L-carnitine. The mechanism for this effect may have 2 components. L-Carnitine admin normalizes the redox state of the brain (perhaps by incr the avail of beta-hydroxybutyrate and/or acetyl-L-carnitine to the brain), and it incr the rate of urea synth in the liver, perhaps in part by activation of the glucocorticoid receptor. At least part of the protective effect is associated with flux through the carnitine acyltransferases, as analogs of L-carnitine that are competitive inhibitors of carnitine acyltransferases enhance the toxicity of acute ammonium admin. Thus, it has been proposed that L-carnitine incr urea synth in the liver by facilitating fatty acid entry into mitochondria, leading to incr flux through the beta-oxidation pathway, an incr of intramitochondrial reducing equivalents, and enhancement of ATP production. ...
Levocarnitine is necessary for normal mammalian fat utilization and energy metabolism. It facilitates entry of long-chain fatty acids into cellular mitochondria, where they are used during oxidation and energy production. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations.
Carnitine's primary mechanism of action is apparently attributable to its role as a cofactor in the transformation of free long-chain fatty acids into acylcarnitines for subsequent transport into the mitochondrial matrix. Carnitine is involved in the metabolism of ketones for energy and the conversion of branched-chain amino acids - valine, leucine, and isoleucine - into energy. /Carnitine/
L-Carnitine participates in a reversible transesterification reaction, in which an acyl group is transferred from coenzyme A to the hydroxyl group of L-carnitine ... /This reaction facilitates the/ transfer of long-chain fatty acids from cytoplasm ... /and/ chain-shortened /very-long-chain/ fatty acids from peroxisomes to mitochondria /and the/ modulation of the acyl-CoA/CoA ratio in cellular compartments.

Pictograms

Irritant

Irritant

Other CAS

461-06-3
406-76-8

Absorption Distribution and Excretion

Absolute bioavailability is 15% (tablets or solution). Time to maximum plasma concentration was found to be 3.3 hours.
Following a single intravenous dose, 73.1 +/- 16% of the dose was excreted in the urine during the 0-24 hour interval. Post administration of oral carnitine supplements, in addition to a high carnitine diet, 58-65% of the administered radioactive dose was recovered from urine and feces in 5-11 days.
The steady state volume of distribution (Vss) of an intravenously administered dose, above endogenous baseline levels, was calculated to be 29.0 +/- 7.1L. However this value is predicted to be an underestimate of the true Vss.
Total body clearance was found to be a mean of 4L/h.
L-Carnitine is a naturally occurring compound that facilitates the transport of fatty acids into mitochondria for beta-oxidation. ... In humans, the endogenous carnitine pool, which comprises free L-carnitine and a range of short-, medium- and long-chain esters, is maintained by absorption of L-carnitine from dietary sources, biosynthesis within the body and extensive renal tubular reabsorption from glomerular filtrate. In addition, carrier-mediated transport ensures high tissue-to-plasma concentration ratios in tissues that depend critically on fatty acid oxidation. The absorption of L-carnitine after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion. After oral doses of 1-6 g, the absolute bioavailability is 5-18%. In contrast, the bioavailability of dietary L-carnitine may be as high as 75%. Therefore, pharmacological or supplemental doses of L-carnitine are absorbed less efficiently than the relatively smaller amounts present within a normal diet. L-Carnitine and its short-chain esters do not bind to plasma proteins and, although blood cells contain L-carnitine, the rate of distribution between erythrocytes and plasma is extremely slow in whole blood. After iv administration, the initial distribution volume of L-carnitine is typically about 0.2-0.3 L/kg, which corresponds to extracellular fluid volume. There are at least three distinct pharmacokinetic compartments for L-carnitine, with the slowest equilibrating pool comprising skeletal and cardiac muscle. L-Carnitine is eliminated from the body mainly via urinary excretion. Under baseline conditions, the renal clearance of L-carnitine (1-3 mL/min) is substantially less than glomerular filtration rate (GFR), indicating extensive (98-99%) tubular reabsorption. The threshold concentration for tubular reabsorption (above which the fractional reabsorption begins to decline) is about 40-60 umol/L, which is similar to the endogenous plasma L-carnitine level. Therefore, the renal clearance of L-carnitine increases after exogenous administration, approaching GFR after high iv doses. ...
In mammals, the carnitine pool consists of nonesterified L-carnitine and many acylcarnitine esters. Of these esters, acetyl-L-carnitine is quantitatively and functionally the most significant. Carnitine homeostasis is maintained by absorption from diet, a modest rate of synthesis, and efficient renal reabsorption. Dietary L-carnitine is absorbed by active and passive transfer across enterocyte membranes. Bioavailability of dietary L-carnitine is 54-87% and is dependent on the amount of L-carnitine in the meal. Absorption of L-carnitine dietary supplements (0.5-6 g) is primarily passive; bioavailability is 14-18% of dose. Unabsorbed L-carnitine is mostly degraded by microorganisms in the large intestine. Circulating L-carnitine is distributed to two kinetically defined compartments: one large and slow-turnover (presumably muscle), and another relatively small and rapid-turnover (presumably liver, kidney, and other tissues). At normal dietary L-carnitine intake, whole-body turnover time in humans is 38-119 hr. In vitro experiments suggest that acetyl-L-carnitine is partially hydrolyzed in enterocytes during absorption. In vivo, circulating acetyl-L-carnitine concentration was increased 43% after oral acetyl-L-carnitine supplements of 2 g/day, indicating that acetyl-L-carnitine is absorbed at least partially without hydrolysis. After single-dose intravenous administration (0.5 g), acetyl-L-carnitine is rapidly, but not completely hydrolyzed, and acetyl-L-carnitine and L-carnitine concentrations return to baseline within 12 h. At normal circulating l-carnitine concentrations, renal l-carnitine reabsorption is highly efficient (90-99% of filtered load; clearance, 1-3 mL/min), but displays saturation kinetics. Thus, as circulating L-carnitine concentration increases (as after high-dose intravenous or oral administration of L-carnitine), efficiency of reabsorption decreases and clearance increases, resulting in rapid decline of circulating L-carnitine concentration to baseline. Elimination kinetics for acetyl-L-carnitine are similar to those for L-carnitine. There is evidence for renal tubular secretion of both L-carnitine and acetyl-L-carnitine. ...
The pharmacokinetics of L-carnitine and its metabolites were investigated in 7 healthy subjects following the oral administration of 0, 0.5, 1, and 2 g 3 times a day for 7 days. Mean plasma concentrations of L-carnitine across an 8-hour dose interval increased significantly (P < 0.05) from a baseline of 54.2 +/- 9.3 uM to 80.5 +/- 12.5 uM following the 0.5-g dose; there was no further increase at higher doses. There was a significant increase (P <0.001) in the renal clearance of L-carnitine indicating saturation of tubular reabsorption. Trimethylamine plasma levels increased proportionately with L-carnitine dose, but there was no change in renal clearance. A significant increase in the plasma concentrations of trimethylamine-N-oxide from baseline was evident only for the 2-g dose of L-carnitine (from 34.5 +/- 2.0 to 149 +/- 145 uM), and its renal clearance decreased with increasing dose (P <0.05). There was no evidence for nonlinearity in the metabolism of trimethylamine to trimethylamine-N-oxide. In conclusion, the pharmacokinetics of oral L-carnitine display nonlinearity above a dose of 0.5 g 3 times a day.
Evidence indicates L-carnitine is absorbed in the intestine by a combination of active transport and passive diffusion. Reports of bioavailability following an oral dose have varied substantially, with estimates as low as 16 to 18% and as high as 54 to 87% ... The mucosal absorption of carnitine appears to be saturated at about a 2-g dose. Max blood concn is reached approx 3.5 hr after an oral dose and slowly decr, with a half-life of about 15 hr. Elimination of carnitine occurs primarily through the kidneys. The heart, skeletal muscle, liver, kidneys, and epididymis have specific transport systems for carnitine that concentrate carnitine within these tissues. Despite evidence indicating incr levels of free carnitine and carnitine metabolites in the blood and urine following an oral dose, no significant change in RBC carnitine levels was noted in healthy subjects, suggesting either a slow repletion of tissue stores of carnitine following an oral dose or a low capability to transport carnitine into tissues under normal conditions.
For more Absorption, Distribution and Excretion (Complete) data for L-CARNITINE (11 total), please visit the HSDB record page.

Metabolism Metabolites

After oral administration L-carnitine which is unabsorbed is metabolized in the gastrointestinal tract by bacterial microflora. Major metabolites include trimethylamine N-oxide and [3H]-gamma-butyrobetaine. Route of Elimination: Following a single intravenous dose, 73.1 +/- 16% of the dose was excreted in the urine during the 0-24 hour interval. Post administration of oral carnitine supplements, in addition to a high carnitine diet, 58-65% of the administered radioactive dose was recovered from urine and feces in 5-11 days. Half Life: 17.4 hours (elimination) following a single intravenous dose.

Associated Chemicals

D-Carnitine;541-14-0
DL-Carnitine;406-76-8

Wikipedia

Carnitine

Drug Warnings

Various mild gastrointestinal complaints have been reported during the long-term administration of oral L- or D,L-carnitine; these include transient nausea and vomiting, abdominal cramps, and diarrhea. Mild myasthenia has been described only in uremic patients receiving D,L-carnitine. Gastrointestinal adverse reactions with carnitor (levocarnitine) Oral Solution or carnitor SF (levocarnitine) Sugar-Free Oral Solution dissolved in liquids might be avoided by a slow consumption of the solution or by a greater dilution. Decreasing the dosage often diminishes or eliminates drug-related patient body odor or gastrointestinal symptoms when present. Tolerance should be monitored very closely during the first week of administration, and after any dosage increases. Seizures have been reported to occur in patients with or without pre-existing seizure activity receiving either oral or intravenous levocarnitine. In patients with pre-existing seizure activity, an increase in seizure frequency and/or severity has been reported.
... Oral L-carnitine at a dose of 1 g daily was administered for twelve days to six patients with end-stage renal disease undergoing hemodialysis thrice weekly. Pre-dialysis plasma concentrations of L-carnitine (mean +/- SD) increased significantly (P < 0.05) from day 1 (baseline; 32.4 +/- 6.1 uM) to day 8 (66.1 +/- 13.8 uM) remaining constant thereafter. Although plasma levels of trimethylamine remained unaltered, the pre-dialysis plasma concentrations of trimethylamine-N-oxide increased significantly (P < 0.05) from day 1 (289.1 +/- 236.1 microM) to day 12 (529.0 +/- 237.9 uM). The hemodialysis clearances for L-carnitine, trimethylamine and trimethylamine-N-oxide were 14.3 +/- 8.2, 14.1 +/- 10.6 and 12.4 +/- 5.4 L/h, respectively, indicating their efficient removal by dialysis. Oral administration of L-carnitine at a dose of 1 g daily increases plasma concentrations of this substance to physiological levels in patients with end-stage renal disease who are undergoing hemodialysis. However, concerns about the possible deleterious consequences of such a dosage regimen still remain given that plasma concentrations of trimethylamine-N-oxide were continually rising and approximately doubled in a two-week period.
... Patients with primary carnitine deficiency display alterations in the renal handling of L-carnitine and/or the transport of the compound into muscle tissue. Similarly, many forms of secondary carnitine deficiency, including some drug-induced disorders, arise from impaired renal tubular reabsorption. Patients with end-stage renal disease undergoing dialysis can develop a secondary carnitine deficiency due to the unrestricted loss of L-carnitine through the dialyser ...
The aim of our work was to test the influence of L-carnitine supplementation on secondary hyperparathyroidism and bone metabolism in hemodialyzed patients in a randomized study. Eighty-three chronically hemodialyzed patients were observed; 44 were supplemented with L-carnitine (15 mg/kg iv after each hemodialysis for 6 months), while 39 took placebo. Levels of free carnitine (CAR), calcium (Ca), inorganic phosphate (P), Ca x P product, parathormone (PTH), bone-specific alkaline phosphatase (b-ALP), osteocalcin (OC), and osteoprotegerin (OPG) were monitored. In comparison with pretreatment values, changes of some selected parameters occurred in the supplemented patients after 6 months (data are expressed as medians; NS, nonsignificant change): PTH, 186.0 vs. 135.5 ng/L (NS); b-ALP, 13.9 vs. 13.2 ug/L (P < 0.05); OC, 78.3 vs. 68.8 ug/L (NS); OPG, 144.0 vs. 182.0 ng/L (P < 0.05). In the controls, there were the following changes: PTH, 148.0 vs. 207.0 ng/L (NS); b-ALP, 15.2 vs. 13.2 ug/L (P < 0.05); OC, 62.7 vs. 79.8 ug/L (P < 0.05); OPG, 140.0 vs. 164.0 ng/L (NS). A significant correlation was found between CAR and OPG changes (r = 0.51, P < 0.001) in the supplemented patients. The supplementation led to a significant increase of serum OPG concentration. Nevertheless, ...only nonsignificant tendencies to correction of secondary hyperparathyroidism and reduction of bone turnover in hemodialyzed patients supplemented with L-carnitine /were observed/ in contrast to controls. At this point, the use of L-carnitine does not seem to be justified.
For more Drug Warnings (Complete) data for L-CARNITINE (9 total), please visit the HSDB record page.

Biological Half Life

17.4 hours (elimination) following a single intravenous dose.
Distribution: 0.585 hours; Elimination: 17.4 hours
... Half-life /in blood/ ca 15 hr ...

Use Classification

Cosmetics -> Cleansing; Foam boosting

Methods of Manufacturing

Enantioselective synthesis from glycerol

Analytic Laboratory Methods

Analyte: levocarnitine; matrix: bulk material; procedure: high-performance liquid chromatography with fluorescence detection at 485 nm (excitation) and 540 nm (emission); limit of detection: 100 fmole
Analyte: levocarnitine; matrix: pharmaceutical preparation (tablet); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 412 nm (emission) or ultraviolet detection at 250 nm; limit of detection: 1 pg
Analyte: levocarnitine; matrix: pharmaceutical preparation (tablet); procedure: high-performance liquid chromatography with fluorescence detection at 355 nm (excitation) and 420 nm (emission); limit of detection: 500 ng/mL
Analyte: levocarnitine; matrix: pharmaceutical preparation (injection solution, syrup, tablet); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 50 ug/mL
For more Analytic Laboratory Methods (Complete) data for L-CARNITINE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: levocarnitine; matrix: blood (plasma); procedure: capillary electrophoresis with ultraviolet detection at 214 nm; limit of detection: 20 uM
Analyte: levocarnitine; matrix: blood (plasma); procedure: capillary electrophoresis with fluorescence detection at 320 nm (excitation) and 405 nm (emission); limit of detection: <1 uM
Analyte: levocarnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 340 nm (excitation) and 475 nm (emission); limit of detection: 240 nM
Analyte: levocarnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 248 nm (excitation) and 418 nm (emission); limit of detection: 5 uM
For more Clinical Laboratory Methods (Complete) data for L-CARNITINE (11 total), please visit the HSDB record page.

Interactions

... The present study aimed to investigate whether an increase in whole body carnitine retention can be achieved through L-carnitine feeding in conjunction with a dietary-induced elevation in circulating insulin. On two randomized visits (study A), eight men ingested 3 g/day L-carnitine followed by 4 x 500-mL solutions, each containing flavored water (Con) or 94 g simple sugars (glucose syrup; CHO). In addition, 14 men ingested 3 g/day L-carnitine followed by 2 x 500 mL of either Con or CHO for 2 wk (study B). Carbohydrate ingestion in study A resulted in a fourfold greater serum insulin area under the curve when compared with Con (P < 0.001) and in a lower plasma TC concentration throughout the CHO visit (P < 0.05). Twenty-four-hour urinary TC excretion in the CHO visit was lower than in the Con visit in study A (155.0 +/- 10.7 vs. 212.1 +/- 17.2 mg; P < 0.05). In study B, daily urinary TC excretion increased after 3 days (65.9 +/- 18.0 to 281.0 +/- 35.0 mg; P < 0.001) and remained elevated throughout the Con trial. During the CHO trial, daily urinary TC excretion increased from a similar basal value of 53.8 +/- 9.2 to 166.8 +/- 17.3 mg after 3 days (P < 0.01), which was less than during the Con trial (P < 0.01), and it remained lower over the course of the study (P < 0.001). The difference in plasma TC concentration in study A and 24-h urinary TC excretion in both studies suggests that insulin augmented the retention of carnitine in the CHO trials.
... The effect of the anti-cancer drug carboplatin on plasma concentrations and urinary excretion of L-carnitine (LC) and its main ester, acetyl-L-carnitine (ALC), in cancer patients /was examined/. ... Treatment with carboplatin was associated with a marked urinary loss of LC and ALC, most likely due to inhibition of carnitine reabsorption in the kidney.
... The rats were divided into four groups: group 1, control (0.9% NaCl); group 2, doxorubicin (DOX) injection (7.5 mg/kg, i.v.); group 3, DOX plus low dose (40 mg/kg) L-carnitine; and group 4, DOX plus high dose (200 mg/kg) L-carnitine. L-carnitine was administered 1 h before doxorubicin injection and daily thereafter for 15 days. ... Rats in group 2 were associated with hypoalbuminemia, hyperlipidemia, high urinary excretion of protein and elevated plasma creatinine and urea nitrogen. The glomerular filtration rate (GFR) and effective renal plasma flow (ERPF) decreased with increased renal vascular resistance (RVR). Kidney catalase (CAT) activity was decreased. In group 3 and 4, plasma triglyceride and cholesterol declined. L-carnitine improved renal functions by elevated GFR and ERPF and decreased plasma creatinine and urea nitrogen. The kidney CAT activity were increased significantly compared with group 2. From histopathological results, group 2 rats were found to have glomerular capillary dilation and tubular dilation. The lesions were less in group 3 and 4 rats...
... Recent literature documents no cases of allergic reactions or serious side effects associated with the administration of carnitine when given patients with acute ingestions of valproic acid. Other findings suggest that carnitine increases the survival rate of patients who develop valproic-acid-induced hepatotoxicity. Early intervention with iv rather than enteral L-carnitine was associated with the greatest hepatic survival. Isolated pediatric case reports show that carnitine administration may reverse toxic metabolic pathways but may not hasten clinical improvement. .../Carnitine/
For more Interactions (Complete) data for L-CARNITINE (17 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Higuchi T, Abe M, Yamazaki T, Okawa E, Ando H, Hotta S, Oikawa O, Kikuchi F, Okada K, Soma M. Levocarnitine Improves Cardiac Function in Hemodialysis Patients With Left Ventricular Hypertrophy: A Randomized Controlled Trial. Am J Kidney Dis. 2016 Feb;67(2):260-70. doi: 10.1053/j.ajkd.2015.09.010. Epub 2015 Oct 23. PubMed PMID: 26508680.
2: Yanagawa K, Matsunaga N, Nakagawa Y. [Experience with levocarnitine chloride supplementation for the treatment of fatigue in cancer patients undergoing chemotherapy]. Gan To Kagaku Ryoho. 2014 Oct;41(10):1292-4. Japanese. PubMed PMID: 25335721.
3: Yamada M, Kuroda H, Shimoyama S, Ito R, Sugama Y, Sato K, Yamauchi N, Horiguchi H, Nakamura H, Hamaguchi K, Abe T, Fujii S, Maeda M, Kato J. [Efficacy of levocarnitine for tyrosine kinase inhibitor-induced painful muscle cramps in patients with chronic myelogenous leukemia]. Rinsho Ketsueki. 2016 Apr;57(4):489-91. doi: 10.11406/rinketsu.57.489. Japanese. PubMed PMID: 27169456.
4: Shiraki M, Shimizu M, Moriwaki H, Okita K, Koike K. Carnitine dynamics and their effects on hyperammonemia in cirrhotic Japanese patients. Hepatol Res. 2016 Jun 2. doi: 10.1111/hepr.12750. [Epub ahead of print] PubMed PMID: 27254133.
5: Mao CY, Lu HB, Kong N, Li JY, Liu M, Yang CY, Yang P. Levocarnitine protects H9c2 rat cardiomyocytes from H2O2-induced mitochondrial dysfunction and apoptosis. Int J Med Sci. 2014 Aug 15;11(11):1107-15. doi: 10.7150/ijms.9153. eCollection 2014. PubMed PMID: 25170293; PubMed Central PMCID: PMC4147636.
6: Cuturic M, Abramson RK, Moran RR, Hardin JW, Frank EM, Sellers AA. Serum carnitine levels and levocarnitine supplementation in institutionalized Huntington's disease patients. Neurol Sci. 2013 Jan;34(1):93-8. PubMed PMID: 22294053.
7: Higuchi T, Abe M, Yamazaki T, Mizuno M, Okawa E, Ando H, Oikawa O, Okada K, Kikuchi F, Soma M. Effects of levocarnitine on brachial-ankle pulse wave velocity in hemodialysis patients: a randomized controlled trial. Nutrients. 2014 Dec 22;6(12):5992-6004. doi: 10.3390/nu6125992. PubMed PMID: 25533009; PubMed Central PMCID: PMC4277011.
8: Novikov DV, Belousov SS, Karaulov AV, Eroshevskaya NV, Shumilova SV, Kasatova ES, Kazatskaya ZhA, Novikov VV. Levocarnitine normalizes elevated blood level of soluble Fas mRNA in patients with acute myocardial infarction. Bull Exp Biol Med. 2015 Mar;158(5):617-20. doi: 10.1007/s10517-015-2820-1. Epub 2015 Mar 17. PubMed PMID: 25778646.
9: Nakamura M, Nagamine T. The Effect of Carnitine Supplementation on Hyperammonemia and Carnitine Deficiency Treated with Valproic Acid in a Psychiatric Setting. Innov Clin Neurosci. 2015 Sep-Oct;12(9-10):18-24. PubMed PMID: 26634177; PubMed Central PMCID: PMC4655895.
10: Zeiler FA, Sader N, Gillman LM, West M. Levocarnitine induced seizures in patients on valproic acid: A negative systematic review. Seizure. 2016 Mar;36:36-9. doi: 10.1016/j.seizure.2016.01.020. Epub 2016 Feb 16. Review. PubMed PMID: 26889779.
11: Mamedov I, Zolkina I, Nikolaeva E, Glagovsky P, Sukhorukov V. Carnitine insufficiency in children with inborn errors of metabolism: prevalence and treatment efficacy. J Pediatr Endocrinol Metab. 2015 Nov 1;28(11-12):1299-304. doi: 10.1515/jpem-2015-0193. PubMed PMID: 26197467.
12: Iwasa M, Sugimoto R, Ishihara T, Sekoguchi-Fujikawa N, Yoshikawa K, Mifuji-Moroka R, Tanaka H, Kobayashi Y, Hasegawa H, Takei Y. Usefulness of Levocarnitine and/or Branched-Chain Amino Acids during Invasive Treatment for Hepatocellular Carcinoma. J Nutr Sci Vitaminol (Tokyo). 2015;61(6):433-40. doi: 10.3177/jnsv.61.433. PubMed PMID: 26875483.
13: Bibi Y, Hussain MM, Naz R. Effect of levocarnitine on endurance capacity in type-2 diabetic rats. J Ayub Med Coll Abbottabad. 2013 Jul-Dec;25(3-4):64-7. PubMed PMID: 25226744.
14: Han A, Bennett N, MacDonald A, Johnstone M, Whelan J, Donohoe DR. Cellular Metabolism and Dose Reveal Carnitine-Dependent and -Independent Mechanisms of Butyrate Oxidation in Colorectal Cancer Cells. J Cell Physiol. 2016 Aug;231(8):1804-13. doi: 10.1002/jcp.25287. Epub 2015 Dec 28. PubMed PMID: 26661480.
15: Tang QL, He QH, Dai B, Liu ZS, Zhou Qing, Huang X, Wang QS, Bin B. [Antioxidating and energy metabolism improving effects of Qiangjing Decoction on oligospermia and asthenospermia: An experimental study]. Zhonghua Nan Ke Xue. 2016 Feb;22(2):153-9. Chinese. PubMed PMID: 26939401.

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